REACTION_SMILES
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[CH3:14][CH2:15][N:16]([CH2:17][CH3:18])[CH2:19][CH3:20].[CH3:9][S:10]([Cl:11])(=[O:12])=[O:13].[F:1][C:2](=[C:3]([CH2:4][CH2:5][OH:6])[CH3:7])[F:8].[O:21]1[CH2:22][CH2:23][CH2:24][CH2:25]1>>[F:1][C:2](=[C:3]([CH2:4][CH2:5][O:6][S:10]([CH3:9])(=[O:12])=[O:13])[CH3:7])[F:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)Cl
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Name
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CC(CCO)=C(F)F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(CCO)=C(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CC(CCOS(C)(=O)=O)=C(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |